molecular formula C7H2ClF2NO3 B1627547 2,4-Difluoro-5-nitrobenzoyl chloride CAS No. 221560-09-4

2,4-Difluoro-5-nitrobenzoyl chloride

Cat. No.: B1627547
CAS No.: 221560-09-4
M. Wt: 221.54 g/mol
InChI Key: TYAWHJWDJPXNTO-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-nitrobenzoyl chloride is a chemical compound belonging to the class of nitrobenzoyl chlorides. It is characterized by its yellow crystalline solid form and is widely used in various fields, including medical, environmental, and industrial research. The molecular formula of this compound is C7H2ClF2NO3, with an average mass of 221.546 Da .

Mechanism of Action

Target of Action

This compound belongs to the class of nitrobenzoyl chlorides, which are often used as intermediates in the synthesis of various chemical compounds. The specific targets can vary depending on the final compound synthesized.

Action Environment

The action, efficacy, and stability of 2,4-Difluoro-5-nitrobenzoyl chloride can be influenced by various environmental factors . These may include temperature, pH, presence of other chemicals, and specific conditions of the biological system in which it is present.

Preparation Methods

The synthesis of 2,4-Difluoro-5-nitrobenzoyl chloride typically involves the reaction of 2,4-Difluoro-5-nitrobenzoic acid with oxalyl chloride . The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as dimethylformamide to facilitate the formation of the acyl chloride. The reaction conditions usually include a temperature range of 0-5°C to prevent decomposition of the product.

For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

2,4-Difluoro-5-nitrobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters. Common reagents include primary and secondary amines, and the reactions are typically carried out in an inert solvent like dichloromethane at room temperature.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form more complex derivatives.

The major products formed from these reactions include substituted amides, esters, and reduced amines .

Scientific Research Applications

2,4-Difluoro-5-nitrobenzoyl chloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It serves as a building block in the development of drugs, particularly those targeting specific disease pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

2,4-Difluoro-5-nitrobenzoyl chloride can be compared with other similar compounds such as:

    2,4-Dichloro-5-fluorobenzoyl chloride: This compound has similar reactivity but differs in the halogen substituents, which can affect its chemical properties and applications.

    2,4-Difluoro-5-chlorobenzoyl chloride:

    2,4-Difluoro-5-nitrobenzoic acid: This precursor compound lacks the acyl chloride functionality, making it less reactive in certain types of chemical reactions.

The uniqueness of this compound lies in its combination of fluoro and nitro substituents, which confer distinct electronic properties and reactivity patterns, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,4-difluoro-5-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NO3/c8-7(12)3-1-6(11(13)14)5(10)2-4(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAWHJWDJPXNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592720
Record name 2,4-Difluoro-5-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221560-09-4
Record name 2,4-Difluoro-5-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Oxalyl chloride (94.0 g, 0.739 mol) is added dropwise to a mixture of 2,4-difluoro-5-nitrobenzoic acid (100.0 g, 0.492 mol), methylene chloride and N,N-dimethylformamide (0.600 ml). The resultant mixture is stirred 3.25 hours at relux, cooled to room temperature, and concentrated in vacuo to afford the title compound as a brown oil (111 g, 95.2).
Quantity
94 g
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reactant
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100 g
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reactant
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0 (± 1) mol
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reactant
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0.6 mL
Type
solvent
Reaction Step One
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resultant mixture
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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